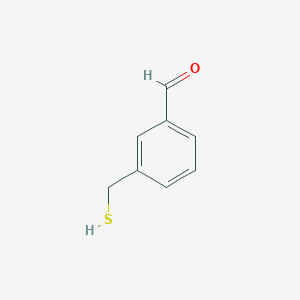
3-(Sulfanylmethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Sulfanylmethyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a sulfanylmethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Sulfanylmethyl)benzaldehyde typically involves the introduction of a sulfanylmethyl group to a benzaldehyde precursor. One common method is the reaction of benzaldehyde with a thiol compound under controlled conditions. For example, the reaction of benzaldehyde with thiourea in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 3-(Sulfanylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst
Major Products:
- Oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones.
- Reduction of the aldehyde group forms the corresponding alcohol.
- Substitution reactions can introduce various functional groups onto the benzaldehyde ring.
Scientific Research Applications
3-(Sulfanylmethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Sulfanylmethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfanylmethyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Benzaldehyde: Lacks the sulfanylmethyl group, making it less reactive in certain redox reactions.
3-(Hydroxymethyl)benzaldehyde: Contains a hydroxymethyl group instead of a sulfanylmethyl group, leading to different reactivity and applications.
3-(Methylthio)benzaldehyde: Similar structure but with a methylthio group, affecting its chemical properties and uses.
Uniqueness: 3-(Sulfanylmethyl)benzaldehyde is unique due to the presence of both an aldehyde and a sulfanylmethyl group, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and industry.
Properties
CAS No. |
500573-51-3 |
|---|---|
Molecular Formula |
C8H8OS |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
3-(sulfanylmethyl)benzaldehyde |
InChI |
InChI=1S/C8H8OS/c9-5-7-2-1-3-8(4-7)6-10/h1-5,10H,6H2 |
InChI Key |
NHNVSWXXEQJJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)
![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)
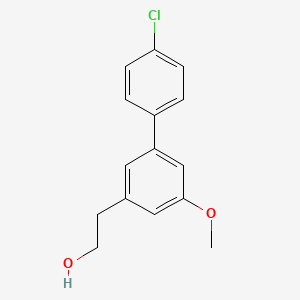
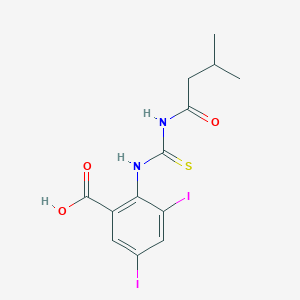
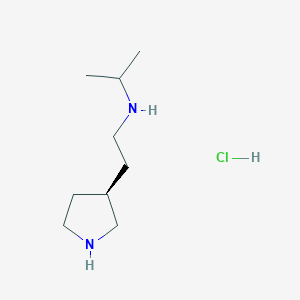

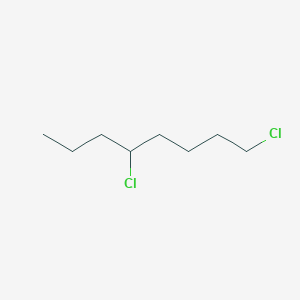
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
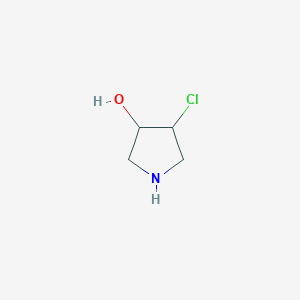
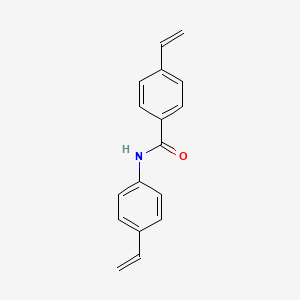
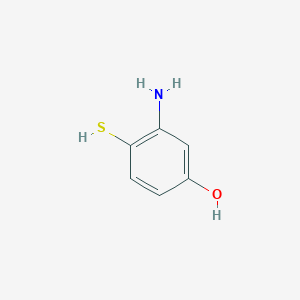
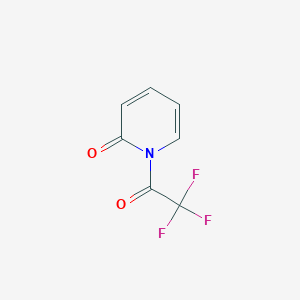
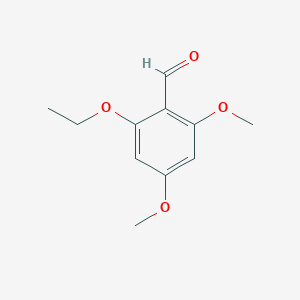
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
